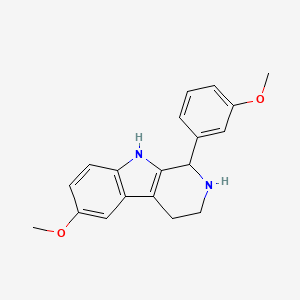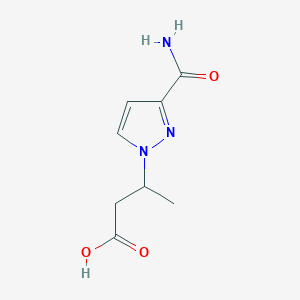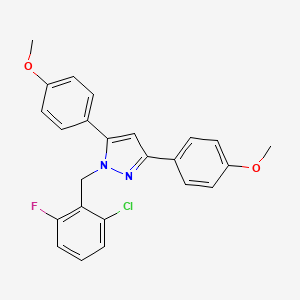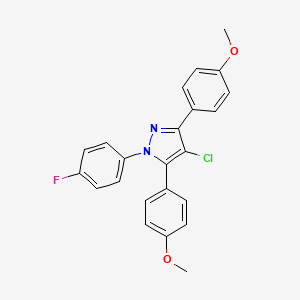
6-methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1-tetralone , belongs to the class of tetralins. It appears as a yellow to light brown fine crystalline powder. This compound has applications beyond its chemical structure, particularly in scientific research and industry .
Preparation Methods
The synthesis of 6-methoxy-1-tetralone involves the following steps:
Acylation of Anisole: Anisole reacts with an acylating agent in the presence of a Lewis acid and a solvent at temperatures between -10°C and 40°C. The intermediate formed continues to react, leading to the formation of 6-methoxy-1-tetralone.
Purification: The crude product is obtained and further purified to yield a high-purity compound.
Chemical Reactions Analysis
6-Methoxy-1-tetralone can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. Major products formed from these reactions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a reagent in the synthesis of (2-(furanyl)vinyl)-1-tetralone chalcones, which possess anticancer properties and induce apoptosis.
Biology: Its biological effects and potential targets are areas of active research.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Its stability and UV-absorbing properties make it useful in sunscreens and other cosmetic formulations.
Mechanism of Action
The precise mechanism by which 6-methoxy-1-tetralone exerts its effects remains an ongoing area of study. Researchers explore its interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While 6-methoxy-1-tetralone shares structural features with related compounds, its unique properties set it apart. Similar compounds include other tetralins and carboline derivatives.
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H20N2O2/c1-22-13-5-3-4-12(10-13)18-19-15(8-9-20-18)16-11-14(23-2)6-7-17(16)21-19/h3-7,10-11,18,20-21H,8-9H2,1-2H3 |
InChI Key |
QATSAZRBARWIJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-dimethyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912032.png)
![6-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912040.png)
methanone](/img/structure/B10912050.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B10912053.png)

![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10912058.png)

![N-(2,6-dimethylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912075.png)

![1-ethyl-N-(4-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912084.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-1H-pyrazole](/img/structure/B10912092.png)
![Methyl 4,5-dimethyl-2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10912093.png)
